molecular formula C20H24F3N3O2 B2727127 N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034354-65-7

N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2727127
CAS No.: 2034354-65-7
M. Wt: 395.426
InChI Key: HZZBGRUGIOHQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes a cyclopentyl group, a tolyloxy group, and a trifluoromethyl-substituted pyrazole ring. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the tolyloxy group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

    Cyclopentyl group introduction: This can be achieved through alkylation reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

“N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide” depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(o-tolyloxy)-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)acetamide
  • N-cyclopentyl-2-(o-tolyloxy)-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)acetamide

Uniqueness

“N-cyclopentyl-2-(2-methylphenoxy)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide” is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopentyl-2-(2-methylphenoxy)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c1-15-6-2-5-9-17(15)28-14-19(27)26(16-7-3-4-8-16)13-12-25-11-10-18(24-25)20(21,22)23/h2,5-6,9-11,16H,3-4,7-8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZBGRUGIOHQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.